molecular formula C19H16N2O2S B5530298 N-[2-[(4-methylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide CAS No. 6044-37-7

N-[2-[(4-methylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide

Cat. No.: B5530298
CAS No.: 6044-37-7
M. Wt: 336.4 g/mol
InChI Key: PTEHINZKKXGQHR-UHFFFAOYSA-N
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Description

N-[2-[(4-methylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring, a phenyl group, and a carbamoyl group

Properties

IUPAC Name

N-[2-[(4-methylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-13-8-10-14(11-9-13)20-18(22)15-5-2-3-6-16(15)21-19(23)17-7-4-12-24-17/h2-12H,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEHINZKKXGQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352316
Record name N-{2-[(4-Methylphenyl)carbamoyl]phenyl}thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725178
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6044-37-7
Record name N-{2-[(4-Methylphenyl)carbamoyl]phenyl}thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(4-methylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide typically involves the reaction of 4-methylphenyl isocyanate with 2-aminothiophene-2-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-[(4-methylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

One of the most significant applications of N-[2-[(4-methylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide is in the pharmaceutical industry. Its structural features suggest potential activity as an anti-cancer agent due to its ability to interact with biological targets involved in cancer progression.

Case Study: Anticancer Activity

Research has indicated that compounds with thiophene moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiophene can inhibit tumor growth by interfering with cell cycle progression and apoptosis pathways. A specific study demonstrated that similar compounds reduced the viability of various cancer cell lines by inducing apoptosis through mitochondrial pathways .

Material Science Applications

In material science, this compound can be utilized in the development of organic semiconductors and photovoltaic devices due to its electronic properties.

Case Study: Organic Photovoltaics

A study explored the use of thiophene-based compounds in organic solar cells. The incorporation of this compound into polymer matrices enhanced the charge transport properties and overall efficiency of the solar cells. The findings suggested that optimizing the molecular structure could lead to improved light absorption and energy conversion rates .

Beyond its pharmaceutical potential, this compound has been investigated for its biological activities beyond cancer treatment.

Case Study: Antimicrobial Properties

Research indicated that certain thiophene derivatives exhibit antimicrobial activity against a range of pathogens. In vitro studies have shown that this compound demonstrated significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli . This suggests potential for development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-[2-[(4-methylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-iodo-4-methylphenyl)thiophene-2-carboxamide
  • N-(2-benzoyl-4-methylphenyl)carbamoylphenyl-3-chlorobenzo[b]thiophene-2-carboxamide

Uniqueness

N-[2-[(4-methylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring and carbamoyl group make it particularly versatile in various chemical reactions and applications .

Biological Activity

N-[2-[(4-methylphenyl)carbamoyl]phenyl]thiophene-2-carboxamide, also known by its CAS number 6044-37-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antibacterial research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC19H16N2O2S
Molecular Weight336.41 g/mol
Density1.33 g/cm³
Boiling Point387.8 °C
Flash Point188.4 °C
LogP4.707

These properties suggest a relatively stable compound with potential for biological interactions due to its aromatic and polar functional groups.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including this compound. A significant study demonstrated that certain thiophene derivatives exhibited promising activity against Hep3B cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For instance, compounds structurally similar to this compound showed IC50 values as low as 5.46 µM, suggesting strong anticancer properties comparable to established drugs like Combretastatin A-4 (CA-4) .

The mechanism by which these compounds exert their anticancer effects appears to involve disruption of microtubule dynamics. The thiophene ring contributes to significant interactions within the tubulin-colchicine-binding pocket, which is crucial for cell cycle regulation and apoptosis induction in cancer cells .

Antibacterial Activity

In addition to anticancer properties, compounds related to this compound have been investigated for antibacterial activity. Research has indicated that certain thiophene derivatives can act as effective inhibitors against antibiotic-resistant bacteria, showcasing their potential as novel antibacterial agents .

Case Study: Anticancer Efficacy

In a study focused on synthesizing a library of thiophene carboxamide derivatives, researchers reported that several compounds exhibited significant cytotoxicity against Hep3B cells. Among these, two specific derivatives demonstrated IC50 values less than 12 µM, indicating their potential as effective anticancer agents .

Comparative Analysis of Biological Activities

A comparative analysis of various thiophene derivatives reveals the following insights:

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAnticancer5.46
Thiophene Derivative 1Anticancer12.58
Thiophene Derivative 2AntibacterialNot specified

This table illustrates the promising biological activities associated with thiophene derivatives and underscores the importance of structure-activity relationships in drug development.

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